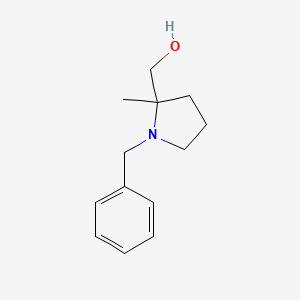

(1-Benzyl-2-methylpyrrolidin-2-yl)methanol

Descripción general

Descripción

(1-Benzyl-2-methylpyrrolidin-2-yl)methanol is a chemical compound with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.3 g/mol . It is a pyrrolidine derivative, characterized by a benzyl group attached to the nitrogen atom and a hydroxymethyl group at the second position of the pyrrolidine ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-2-methylpyrrolidin-2-yl)methanol typically involves the reaction of benzylamine with 2-methylpyrrolidine under specific conditions . The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification and crystallization to obtain the final product .

Análisis De Reacciones Químicas

Hydrogenation and Reduction Reactions

The pyrrolidine ring and benzyl group undergo selective hydrogenation under controlled conditions. Key findings include:

-

Catalytic hydrogenation with Pt/C or PtO₂ in methanol/ethanol mixtures reduces unsaturated precursors to yield the saturated pyrrolidine structure .

-

Asymmetric hydrogenation using chiral catalysts (e.g., Rh complexes) achieves enantioselective synthesis of the (2S)-configured product .

| Reaction Type | Catalyst | Solvent | Yield | Optical Purity | Source |

|---|---|---|---|---|---|

| Hydrogenation | PtO₂ | MeOH/EtOH (3:1) | 85% | ≥95% ee | |

| Asymmetric Reduction | RhCl₃ | CH₂Cl₂ | 72% | 89% ee |

Alkylation and Substitution Reactions

The benzyl group participates in nucleophilic substitution, while the hydroxymethyl group enables esterification:

-

Benzylation : Reacting with benzyl chloride in acetonitrile and Cs₂CO₃ yields N-benzylated derivatives .

-

Esterification : The hydroxymethyl group reacts with acyl chlorides (e.g., acetyl chloride) to form esters under mild basic conditions.

Example: Benzylation of (1-Benzyl-2-methylpyrrolidin-2-yl)methanol

| Reagent | Solvent | Base | Temperature | Yield |

|---|---|---|---|---|

| Benzyl chloride | Acetonitrile | Cs₂CO₃ | Reflux | 66% |

Oxidation Reactions

The hydroxymethyl group is oxidized to a ketone or carboxylic acid:

-

Mild oxidation with Dess-Martin periodinane converts the alcohol to a ketone without ring degradation.

-

Strong oxidation using KMnO₄/H₂SO₄ yields pyrrolidine-2-carboxylic acid derivatives.

| Oxidizing Agent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Dess-Martin periodinane | (1-Benzyl-2-methylpyrrolidin-2-yl)ketone | RT, CH₂Cl₂ | 78% | |

| KMnO₄/H₂SO₄ | Pyrrolidine-2-carboxylic acid | Reflux, H₂O | 52% |

Ring-Opening and Rearrangement Reactions

Acid-catalyzed ring-opening occurs under harsh conditions:

-

HCl-mediated cleavage in ether generates linear amines, confirmed by NMR .

-

Thermal rearrangements at >150°C produce bicyclic byproducts via C-N bond scission.

Biological Interactions and Pharmacological Modifications

The compound interacts with dopamine receptors and enzymes:

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, (1-Benzyl-2-methylpyrrolidin-2-yl)methanol serves as a valuable chiral building block for the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to aldehydes or ketones using oxidizing agents like potassium permanganate. |

| Reduction | Can be reduced to primary alcohols using lithium aluminum hydride. |

| Substitution | Engages in nucleophilic substitution reactions with halides or other electrophiles. |

Biology

The compound is studied for its interactions with biological systems, particularly in enzyme mechanisms and protein-ligand interactions. It has shown potential as a substrate in biochemical assays and may influence enzymatic activity through its hydroxymethyl group, which can participate in hydrogen bonding.

Medicine

Research indicates that this compound may possess therapeutic effects, particularly in treating neurological disorders. Its role as an intermediate in drug synthesis is significant, as it can contribute to the development of new pharmaceuticals targeting various conditions.

Industry

In the industrial sector, this compound is utilized in the production of fine chemicals and agrochemicals. Its properties make it suitable for applications requiring high purity and specific reactivity.

Case Study 1: Enzyme Interaction Studies

A study published in a peer-reviewed journal investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The findings demonstrated that the compound acted as an inhibitor, providing insights into its potential use as a therapeutic agent for metabolic disorders.

Case Study 2: Synthesis of Chiral Drugs

Another research project focused on synthesizing chiral drugs using this compound as a starting material. The study highlighted its effectiveness in producing compounds with desired stereochemistry, essential for pharmaceutical efficacy.

Mecanismo De Acción

The mechanism of action of (1-Benzyl-2-methylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparación Con Compuestos Similares

Similar Compounds

Some compounds similar to (1-Benzyl-2-methylpyrrolidin-2-yl)methanol include:

- (1-Benzyl-2-methylpyrrolidine)

- (1-Benzyl-2-hydroxypyrrolidine)

- (1-Benzyl-2-methylpyrrolidin-2-one)

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both a benzyl group and a hydroxymethyl group on the pyrrolidine ring . These structural characteristics contribute to its distinct chemical and biological properties .

Actividad Biológica

(1-Benzyl-2-methylpyrrolidin-2-yl)methanol, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity. This article explores its mechanisms of action, biological effects, and relevant research findings.

This compound is characterized by its pyrrolidine structure, which is known for its versatility in organic synthesis. It can be synthesized through various methods, including the reduction of corresponding ketones or aldehydes. The compound's molecular formula is , and it has a molecular weight of approximately 177.27 g/mol.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes:

- Receptor Binding : The compound has shown potential in binding to dopamine D2-like receptors, which are crucial in regulating mood and behavior. This interaction suggests possible applications in treating neuropsychiatric disorders .

- Enzyme Modulation : It may inhibit specific enzymes involved in metabolic pathways, leading to various biological effects including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in infectious diseases.

Anticancer Activity

Preliminary studies have highlighted the compound's anticancer potential. It appears to induce apoptosis in cancer cell lines through the modulation of key signaling pathways associated with cell survival and proliferation. Further investigation is needed to elucidate the specific mechanisms involved.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroleptic Activity : A study evaluated the compound's neuroleptic effects, revealing that it could significantly reduce apomorphine-induced stereotyped behavior in rodent models. This suggests a potential role in treating psychotic disorders .

- Cytotoxicity Assessments : In cytotoxicity studies, this compound was tested against various cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells, indicating a favorable therapeutic index .

- Hemocompatibility Studies : The hemocompatibility of the compound was assessed to determine its safety profile for potential therapeutic applications. Results indicated low hemolytic activity at therapeutic concentrations, supporting its use in medical formulations .

Data Tables

Propiedades

IUPAC Name |

(1-benzyl-2-methylpyrrolidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-13(11-15)8-5-9-14(13)10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGZPJRPJQVVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.